molecular formula C22H29N5O4S B2578928 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941247-11-6

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2578928
CAS No.: 941247-11-6
M. Wt: 459.57
InChI Key: ZJWKLCKRVUXWKE-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a phenyl ring substituted with an azepane-1-sulfonyl moiety at position 2, and a morpholin-4-yl ethylamino group at position 5. The oxazole core is a five-membered heterocyclic ring containing nitrogen and oxygen, which is widely studied in medicinal chemistry due to its role in modulating electronic properties and binding affinity . The morpholine ethylamino side chain is a common pharmacophore in kinase inhibitors and antimicrobial agents, contributing to hydrogen-bonding interactions and cellular permeability .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c23-17-20-22(24-9-12-26-13-15-30-16-14-26)31-21(25-20)18-5-7-19(8-6-18)32(28,29)27-10-3-1-2-4-11-27/h5-8,24H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKLCKRVUXWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of the oxazole ring: This step involves the cyclization of a precursor containing an amino and a carbonyl group under acidic or basic conditions.

    Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions using morpholine and a suitable leaving group.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and morpholine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structurally related molecules (Table 1), highlighting key differences in substituents, molecular weight, and biological activity.

Table 1: Comparison of 2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-{[2-(Morpholin-4-Yl)Ethyl]Amino}-1,3-Oxazole-4-Carbonitrile with Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity References
2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-{[2-(Morpholin-4-Yl)Ethyl]Amino}-1,3-Oxazole-4-Carbonitrile (Target) 1,3-Oxazole Azepane sulfonylphenyl, morpholin-4-yl ethylamino, carbonitrile ~480 (estimated) Not reported (inferred: kinase inhibition, cytotoxicity)
AAZ (N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)Phenyl]-1,3-Oxazol-2-Amine) 1,3-Oxazole Ethylsulfonylphenyl, pyridinylphenyl, methoxy 435.5 Kinase inhibition (experimental)
4-Benzyl-1,3-Oxazole Derivatives with 4-(4-Chlorophenylsulfonyl)Phenyl 1,3-Oxazole Benzyl, chlorophenylsulfonylphenyl ~420–450 Cytotoxicity (IC₅₀: 5–20 μM in cancer cell lines)
2-Amino-5-(4-Substituted Phenyl)-1,3,4-Oxadiazoles 1,3,4-Oxadiazole Methoxybenzoylamino, substituted phenyl ~350–400 Antimicrobial (E. coli, Enterobacter aerogens)

Key Observations:

Core Heterocycle :

  • The target compound’s 1,3-oxazole core differs from 1,3,4-oxadiazoles (), which exhibit stronger antimicrobial activity due to enhanced electron-withdrawing properties. However, 1,3-oxazoles generally show better metabolic stability .
  • AAZ () shares the 1,3-oxazole core but lacks the azepane and morpholine moieties, relying on pyridine and ethylsulfonyl groups for kinase binding .

Substituent Effects: The azepane sulfonyl group in the target compound may improve solubility and target affinity compared to smaller sulfonyl groups (e.g., ethylsulfonyl in AAZ) .

Biological Activity :

  • AAZ’s kinase inhibition suggests that the target compound’s morpholine and sulfonyl groups could similarly interact with ATP-binding pockets .
  • Cytotoxic oxazole derivatives () show IC₅₀ values in the low micromolar range, indicating that the target compound’s bulkier substituents might alter potency or selectivity .

Synthetic Routes: The synthesis of analogous compounds (e.g., ) involves coupling reactions (e.g., Buchwald-Hartwig amination) and cyclization steps. The target compound likely requires similar strategies to attach the azepane sulfonyl and morpholine ethylamino groups .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule with potential pharmacological applications. Its complex structure includes an oxazole ring, a carbonitrile functional group, and various nitrogenous substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Oxazole Ring A five-membered ring containing one oxygen and one nitrogen atom.
Carbonitrile Group A cyano group (-C≡N) that can participate in various chemical reactions.
Azepane Sulfonyl Group A seven-membered cyclic amine with a sulfonyl attachment that may enhance solubility and bioavailability.
Morpholine Moiety A piperidine-like structure that may contribute to receptor binding properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The carbonitrile group can act as a nucleophile, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The azepane and morpholine groups may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest that oxazole derivatives can exhibit antimicrobial activity against various pathogens.

Biological Activity Studies

Research has indicated various biological activities associated with similar compounds, which may be extrapolated to the target compound:

Antiviral Activity

A study highlighted the antiviral properties of sulfonamide derivatives against hepatitis B virus (HBV), suggesting that the sulfonamide moiety in our compound may confer similar properties. These compounds demonstrated the ability to inhibit viral replication and protein synthesis .

Cardiovascular Effects

Research on benzene sulfonamides has shown their potential to affect cardiovascular parameters by acting as calcium channel blockers, which could be relevant for our compound given its sulfonamide group .

Anticancer Potential

Heterocyclic compounds similar to our target have been investigated for their anticancer properties. For instance, certain oxazole derivatives have shown promising results in inhibiting tumor growth in vitro .

Case Studies and Experimental Findings

Several studies have examined the biological activities of related compounds:

  • Study on Cardiovascular Effects : A sulfonamide derivative was tested on isolated rat hearts, revealing significant changes in perfusion pressure and coronary resistance, indicating potential therapeutic applications for heart diseases .
  • Antimicrobial Studies : Oxazole derivatives were tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
  • Pharmacokinetic Assessments : Various computational models have been employed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds, suggesting favorable profiles for oral bioavailability .

Q & A

What are the recommended synthetic routes for preparing 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile?

Level: Basic
Methodological Answer:
The synthesis of oxazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via:

  • Step 1: Formation of the oxazole core using α-haloketones or α-azido ketones with nitriles under thermal or catalytic conditions.
  • Step 2: Introduction of the sulfonyl group via nucleophilic substitution with azepane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Functionalization of the 5-position with a morpholine-ethylamine moiety via Buchwald-Hartwig amination or SNAr reactions, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
    Key Considerations: Purification by column chromatography and structural validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical .

How can researchers characterize the electronic and steric effects of the azepane-sulfonyl and morpholine-ethylamino substituents?

Level: Basic
Methodological Answer:

  • Spectroscopic Analysis: Use ¹H NMR to assess hydrogen bonding and electron-withdrawing effects of the sulfonyl group (e.g., downfield shifts in aromatic protons) .
  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces and predict steric hindrance from the azepane and morpholine groups .
  • X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement and non-covalent interactions (e.g., π-π stacking of the oxazole ring) .

What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The sulfonyl group may enhance binding to catalytic lysine residues .
  • Cytotoxicity Profiling: Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .
  • Dose-Response Studies: Optimize concentrations (1 nM–100 µM) and incubation times (24–72 hours) to establish IC₅₀ values .

How can discrepancies in biological activity data across studies be resolved?

Level: Advanced
Methodological Answer:

  • Data Normalization: Account for batch-to-batch variability in compound purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
  • Mechanistic Profiling: Use proteomics (e.g., SILAC) or transcriptomics to identify off-target effects. For example, morpholine derivatives may modulate mTOR pathways, confounding cytotoxicity results .
  • Statistical Frameworks: Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise .

What computational strategies predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets. The oxazole ring may act as a hinge-binding motif, while the morpholine-ethylamino group occupies hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability of sulfonyl group interactions with catalytic residues (e.g., Lys or Arg) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and prioritize synthetic analogs .

How can the compound’s metabolic stability and pharmacokinetic (PK) properties be optimized?

Level: Advanced
Methodological Answer:

  • In Vitro ADME: Assess microsomal stability (human/rat liver microsomes) and CYP450 inhibition (e.g., CYP3A4). The morpholine group may enhance solubility but reduce metabolic stability .
  • Prodrug Design: Modify the carbonitrile group to a masked amine (e.g., Boc-protected) for improved bioavailability .
  • PK Modeling: Use PBPK software (e.g., GastroPlus) to predict oral absorption and tissue distribution based on logP (target ~3.5) .

What strategies mitigate synthetic challenges, such as low yields in the final amination step?

Level: Advanced
Methodological Answer:

  • Catalyst Optimization: Screen palladium/ligand combinations (e.g., Pd₂(dba)₃ with DavePhos) to enhance C-N coupling efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) and improve regioselectivity .
  • Protecting Groups: Temporarily protect the oxazole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

How does the sulfonyl group influence the compound’s physicochemical properties?

Level: Basic
Methodological Answer:

  • Solubility: The sulfonyl group increases polarity, enhancing aqueous solubility but potentially reducing membrane permeability (logP ~2.8) .
  • Acid-Base Behavior: pKa determination (via potentiometric titration) shows the sulfonamide proton (N-H) is weakly acidic (pKa ~9.5), affecting ionization in physiological environments .

What are the best practices for ensuring reproducibility in biological assays?

Level: Advanced
Methodological Answer:

  • Strict QC Protocols: Validate compound identity (NMR, HRMS) and purity (HPLC) before assays .
  • Assay Standardization: Use internal controls (e.g., staurosporine for kinase inhibition) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

How can researchers design SAR studies to optimize this compound’s selectivity?

Level: Advanced
Methodological Answer:

  • Fragment Replacement: Systematically modify the azepane-sulfonyl (e.g., replace with piperidine-sulfonyl) and morpholine-ethylamino (e.g., substitute with piperazine) groups .
  • Selectivity Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .
  • Thermodynamic Profiling: Measure binding entropy/enthalpy (ITC) to prioritize high-specificity analogs .

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